

# Application Notes: Synthesis of Poly(xylylene) via Chemical Vapor Deposition

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## Compound of Interest

Compound Name: *o*-Xylylene

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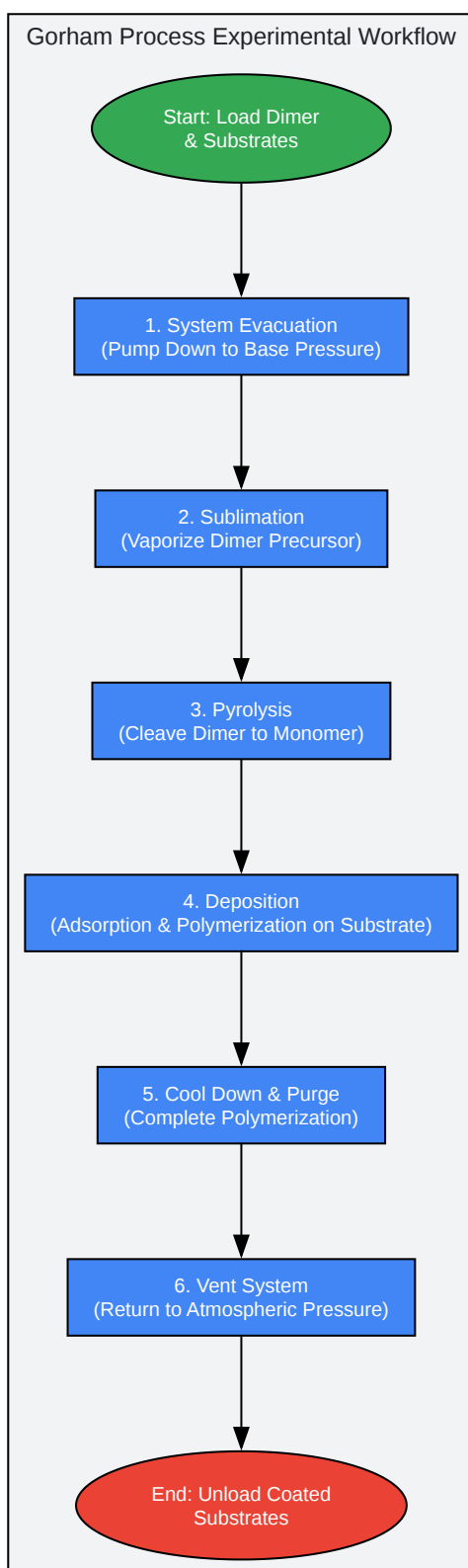
## Introduction

This document provides a detailed protocol for the synthesis of poly(p-xylylene) thin films, commonly known by the trade name Parylene, using the Gorham process of chemical vapor deposition (CVD). While the user requested information on poly(**o**-xylylene), the vast majority of established research and applications utilize the para- isomer due to its well-characterized and highly efficient synthesis route. The fundamental principles and apparatus described herein for poly(p-xylylene) are foundational to the CVD of xylylene polymers.

The Gorham process is a solvent-free, initiator-free polymerization that occurs under vacuum, yielding highly conformal, pinhole-free polymer coatings.<sup>[1][2][3]</sup> This method is ideal for coating complex topographies and sensitive substrates, making it invaluable in fields such as electronics, aerospace, and medical devices for providing robust dielectric, barrier, and protective layers.<sup>[4][5][6]</sup> The process involves three key stages: sublimation of a solid dimer precursor, pyrolysis (thermal cleavage) of the dimer into reactive monomers, and finally, the deposition and spontaneous polymerization of the monomers onto a substrate at or near room temperature.<sup>[3][7]</sup>

## Experimental Workflow and Chemical Pathway

The overall experimental workflow for the CVD synthesis of poly(p-xylylene) is a multi-step process that takes place within an integrated vacuum system.



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Caption: High-level workflow for the Gorham CVD process.

The chemical transformation begins with a stable dimer, [2.2]paracyclophane, which is thermally cleaved into a highly reactive diradical monomer, p-xylylene. These monomers then polymerize on the substrate surface.

Caption: Chemical structures in the synthesis of poly(p-xylylene).

## Experimental Protocols

### Materials and Equipment

- Precursor: Di-para-xylylene (for Parylene N) or Dichloro-di-p-xylylene (for Parylene C). The mass required depends on the desired film thickness and the surface area to be coated.
- Adhesion Promoter: A-174 ( $\gamma$ -methacryloxypropyltrimethoxysilane) or similar organosilane.<sup>[4]</sup>
- Solvents: Isopropanol, acetone, and deionized water for substrate cleaning.
- Equipment:
  - Parylene CVD System, consisting of:
    - Sublimation/Vaporizer Furnace
    - Pyrolysis Furnace
    - Deposition Chamber
    - Cold Trap (liquid nitrogen cooled)
    - Rotary Vane Vacuum Pump
    - Pressure and Temperature Controllers
  - Substrates (e.g., silicon wafers, glass slides, electronic devices).
  - Plasma cleaner or UV-Ozone cleaner (recommended for critical surfaces).
  - Foil boat for holding the dimer precursor.<sup>[4]</sup>

## Substrate Preparation Protocol

Proper substrate preparation is critical for ensuring strong adhesion of the Parylene film.

- Solvent Cleaning:
  - Sonicate substrates in acetone for 10 minutes.
  - Sonicate substrates in isopropanol for 10 minutes.
  - Rinse thoroughly with deionized water.
  - Dry the substrates completely using a nitrogen gun or by baking in an oven at 110 °C for 30 minutes.
- Surface Activation (Optional but Recommended):
  - Expose the clean, dry substrates to an oxygen plasma (e.g., 50 W, 200 mTorr O<sub>2</sub>) for 2-5 minutes to activate the surface by creating hydroxyl groups.
- Application of Adhesion Promoter:
  - Place substrates in a vacuum desiccator or the deposition chamber.
  - Introduce a small vial containing ~0.5 mL of A-174 silane.
  - Evacuate the chamber to create a vapor of the silane.
  - Allow substrates to be exposed to the silane vapor for 30 minutes. This process deposits a thin monolayer of the adhesion promoter.<sup>[4]</sup>
  - Vent the chamber and proceed to the CVD process.

## Chemical Vapor Deposition Protocol (Parylene C Example)

- Loading:

- Weigh the required amount of Dichloro-di-p-xylylene dimer and place it into a foil boat. A typical starting amount for a 5-10  $\mu\text{m}$  film in a lab-scale coater is 5-15 grams.
- Load the dimer boat into the vaporizer furnace.
- Place the prepared substrates onto the fixture within the deposition chamber. Ensure a minimum spacing of 0.5 inches between items to promote uniform coating.[\[8\]](#)
- System Pump-Down:
  - Ensure the system is sealed. Start the chiller for the cold trap and allow it to cool for at least 45 minutes before starting the deposition process.[\[8\]](#)
  - Start the mechanical vacuum pump to evacuate the system. The base pressure should reach <10 mTorr.
- Deposition Cycle:
  - Sublimation: Heat the vaporizer furnace to 175 °C.[\[8\]](#) This will sublime the solid dimer into a gaseous state.
  - Pyrolysis: Heat the pyrolysis furnace to 690 °C.[\[8\]](#) As the dimer gas passes through this zone, it is quantitatively cleaved into reactive p-xylylene monomers.[\[1\]](#)
  - Deposition: The monomer gas enters the room-temperature deposition chamber. The monomers adsorb onto all exposed surfaces (including the substrates) and spontaneously polymerize, forming a thin, conformal film. The chamber pressure will typically stabilize in the range of 20-40 mTorr during deposition.[\[8\]](#)
  - The deposition rate for Parylene C is approximately 5  $\mu\text{m}/\text{hour}$ .[\[8\]](#) Run the process until the desired thickness is achieved, which is primarily determined by the initial mass of dimer used.
- Cycle Completion and Venting:
  - Once all the dimer has been consumed, turn off the vaporizer and pyrolysis heaters.

- Allow the system to remain under vacuum for an additional 30 minutes to ensure complete polymerization.
- Close the valve to the vacuum pump and turn off the chiller.
- Slowly vent the system back to atmospheric pressure with dry nitrogen.
- Open the deposition chamber and carefully remove the coated substrates.

## Quantitative Data and Process Parameters

The precise parameters for the CVD process depend on the specific Parylene variant being deposited. The table below summarizes typical values for the two most common types, Parylene N and Parylene C.

Parameter	Parylene N	Parylene C	Unit	Reference(s)
Precursor Dimer	Di-para-xylylene	Dichloro-di-p-xylylene	-	[3]
Vaporizer / Sublimation Temp.	160	175	°C	
Pyrolysis Temperature	650	690	°C	
Deposition Temperature	Room Temperature (~25)	Room Temperature (~25)	°C	[4]
Process Pressure	55 (relative units)	15-25 (relative units)	mTorr range	
Typical Deposition Rate	~0.76	~5.08	µm/hour	

Note: Pressure values are often given in "vacuum units" relative to the system's base pressure and may require calibration for absolute mTorr readings.[8]

The resulting Parylene films have distinct physical and electrical properties that make them suitable for different applications.

Property	Parylene N	Parylene C	Unit	Reference(s)
Dielectric Strength (25 µm film)	7000	5600	V/mil	[4]
Moisture Vapor Transmission	Low	Very Low	-	[4]
Penetrating Power	Highest	Good	-	[4]
Thermal Stability (in air)	~60-80	~80-100	°C	[9]
Appearance	Transparent, Colorless	Transparent, Colorless	-	[4]

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